molecular formula C9H12N6OS2 B4110740 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide

Cat. No.: B4110740
M. Wt: 284.4 g/mol
InChI Key: DUPYYDZIXHSTEZ-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide is a complex organic compound that features a tetrazole ring, a thiazole ring, and a butanamide group

Properties

IUPAC Name

2-(1-methyltetrazol-5-yl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6OS2/c1-3-6(18-9-12-13-14-15(9)2)7(16)11-8-10-4-5-17-8/h4-6H,3H2,1-2H3,(H,10,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUPYYDZIXHSTEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=CS1)SC2=NN=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide typically involves the formation of the tetrazole and thiazole rings followed by their coupling with the butanamide group. One common method for synthesizing tetrazoles is through a click chemistry approach, which involves the cycloaddition of azides and nitriles. The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The use of eco-friendly solvents and conditions is also a consideration in modern industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The tetrazole and thiazole rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of specific enzymes or receptors.

    Materials Science: The compound’s stability and electronic properties make it useful in the development of advanced materials, such as conductive polymers or sensors.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes or receptors that typically interact with carboxylate groups. This binding can inhibit the activity of these enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole Derivatives: Compounds like 5-phenyltetrazole and 5-methyltetrazole share the tetrazole ring structure and exhibit similar chemical reactivity.

    Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring and have comparable properties.

Uniqueness

2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide is unique due to the combination of the tetrazole and thiazole rings within the same molecule, which imparts distinct electronic and steric properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide
Reactant of Route 2
Reactant of Route 2
2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(1,3-thiazol-2-yl)butanamide

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